![molecular formula C10H10N2O2 B15363465 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,3-dimethylpyridine derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
化学反応の分析
Types of Reactions: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and organic materials.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or antitumor properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a valuable compound in the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
作用機序
The mechanism by which 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: This compound is structurally similar but lacks the methyl groups at the 5 and 6 positions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound has a bromine atom at the 5 position, which can affect its reactivity and biological activity.
Uniqueness: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of methyl groups at the 5 and 6 positions, which can influence its chemical and biological properties. These methyl groups can enhance the compound's stability and modify its interaction with biological targets.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-4-8(10(13)14)12-9(7)11-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
YYVKXAWLSARGBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=C2)C(=O)O)N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


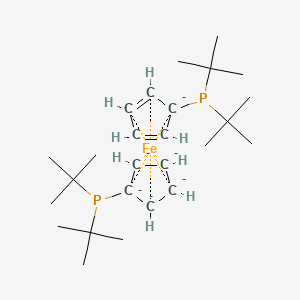
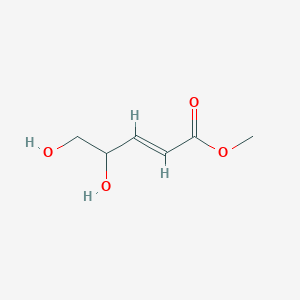
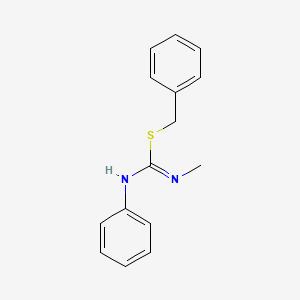
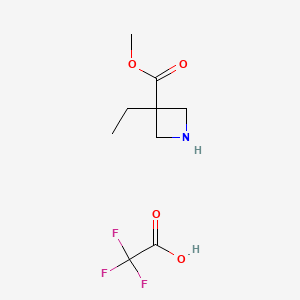
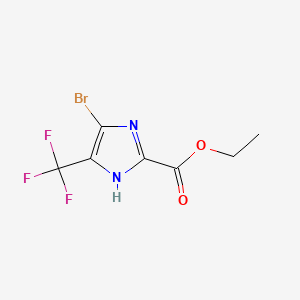
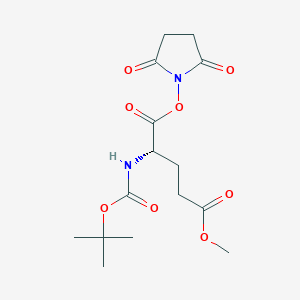
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
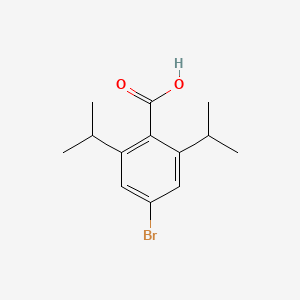
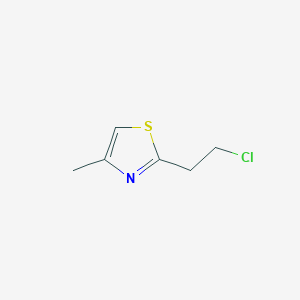
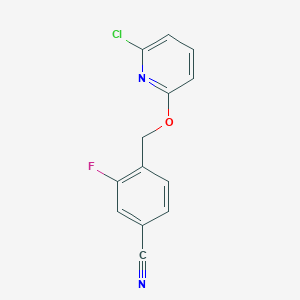

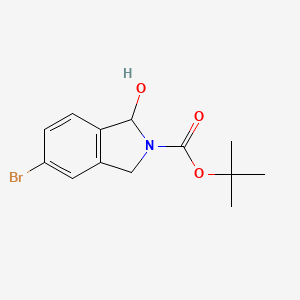
![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)

